2-Methyl-2-(naphthalen-2-yl)propan-1-amine
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Overview
Description
2-Methyl-2-(naphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C14H17N It is a derivative of naphthalene and is characterized by the presence of a methyl group and an amine group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 2-naphthylmethyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(naphthalen-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
2-Methyl-2-(naphthalen-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(naphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular redox states. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-(naphthalen-2-yl)propan-2-amine
- 2-Methyl-1-(naphthalen-1-yl)propan-2-amine
- 2-Methyl-2-(naphthalen-1-yl)propan-1-amine
Uniqueness
2-Methyl-2-(naphthalen-2-yl)propan-1-amine is unique due to its specific substitution pattern on the naphthalene ring, which influences its chemical reactivity and interaction with other molecules. The presence of the methyl group at the 2-position and the amine group at the 1-position provides distinct steric and electronic properties compared to its isomers.
Properties
IUPAC Name |
2-methyl-2-naphthalen-2-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGWIHYIGPAHKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC2=CC=CC=C2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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